molecular formula C18H16FN3O3S B11565997 {4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone

{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone

Cat. No.: B11565997
M. Wt: 373.4 g/mol
InChI Key: HFFMHCRKCCPUEC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxybenzoyl)-N2-(4-fluorophenyl)-1,3-thiazole-2,4-diamine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxybenzoyl)-N2-(4-fluorophenyl)-1,3-thiazole-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using 4-fluoroaniline and suitable electrophiles.

    Attachment of the Dimethoxybenzoyl Moiety: The final step involves the acylation of the thiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxybenzoyl)-N2-(4-fluorophenyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives. 3

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C18H16FN3O3S/c1-24-13-8-3-10(9-14(13)25-2)15(23)16-17(20)22-18(26-16)21-12-6-4-11(19)5-7-12/h3-9H,20H2,1-2H3,(H,21,22)

InChI Key

HFFMHCRKCCPUEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N)OC

Origin of Product

United States

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